N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride is a chemical compound with a complex structure that includes a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride typically involves the reaction of 4-hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde with N-methylmethanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate
- N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-methylurea
Uniqueness
N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C7H10ClN3O2 |
---|---|
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methylidene-dimethylazanium;chloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-10(2)3-5-6(11)8-4-9-7(5)12;/h3-4H,1-2H3,(H,8,9,11,12);1H |
InChI-Schlüssel |
ZOIYAEVAPVQDRB-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=CC1=C(N=CNC1=O)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.